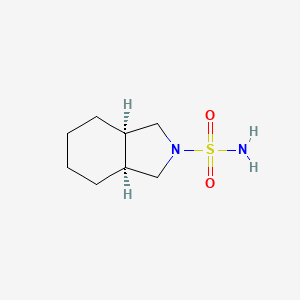

rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The closest compound I found is "rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis" . This compound has a molecular formula of C8H14ClNO2S and a molecular weight of 223.72 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “rac-(3aR,7aS)-octahydro-1H-isoindole-2-sulfonyl chloride, cis” are documented . It has a predicted boiling point of 328.0±9.0 °C and a predicted density of 1.37±0.1 g/cm3 .Scientific Research Applications

Synthesis and Structural Chemistry

- rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis, known as rac-4, was identified as a selective and potent 5-HT2C/2B receptor antagonist with weak affinity towards the 5-HT2A receptor site, indicating its potential in CNS indications. The synthesis involved various routes, with the Friedel-Crafts cyclization proving most efficient (Muhle et al., 1996).

- Studies on the crystal structure and spectroscopic properties of derivatives of this compound, such as (3aR,6S,7aR)-7a-bromo-6-methyl-2-[(4-methylphenyl)sulfonyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole, offer insights into the molecular and crystal structures derived from environmentally friendly cyclization reactions in water. These structures enable the development of complex nitrogen-containing heterocycles (Alaşalvar et al., 2016).

Chemical Properties and Reactions

- Research on sultam and sultim structures related to this compound revealed the formation of various intermolecular contacts leading to cyclodimers, tetramers, and polymers in solid-state, demonstrating the compound's utility in studying complex hydrogen bonding and molecular interactions (Schulze et al., 2002).

- The oxyfunctionalization of related compounds, such as novel monocyclic di- and triphenyl-substituted hydroperoxysultims and sultams, demonstrates the compound's relevance in the study of oxidation reactions and the isolation of complex organic molecules (Fahrig et al., 2005).

Pharmaceutical and Biological Applications

- The enantioselective oxidation synthesis of chiral modafinil acid and its analogues using a chiral-at-metal strategy involving rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis, demonstrates the compound's potential in pharmaceutical synthesis, particularly in the production of high-purity chiral drugs (Li et al., 2015).

Material Science and Polymerization

- Studies involving sodium/potassium sulfonamidate complexes for the ring-opening polymerization of rac-lactide using rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis, highlight the compound's utility in material science, specifically in the synthesis of high molecular weight linear polylactide (Chen et al., 2017).

properties

IUPAC Name |

(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2S/c9-13(11,12)10-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2,(H2,9,11,12)/t7-,8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQSHUAJHUVHLSV-OCAPTIKFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CN(CC2C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2CN(C[C@H]2C1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac(3aR,7aS)-octahydro-1H-isoindole-2-sulfonamide, cis | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2426799.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2426807.png)

![3-(4-Ethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2426809.png)

![1-(4-isopropylphenyl)-6,8-dimethoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2426812.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-(trifluoromethyl)benzamide](/img/structure/B2426813.png)

![2-[2-oxo-2-[(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]ethyl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2426817.png)

![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(2-methylphenyl)methanone](/img/structure/B2426818.png)